molecular formula C10H13NO2 B1214936 Homarylamine CAS No. 451-77-4

Homarylamine

Cat. No. B1214936
CAS RN: 451-77-4
M. Wt: 179.22 g/mol
InChI Key: OPJOMVMFYOUDPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Homarylamine can be synthesized through multiple methods, including transition-metal-catalyzed reactions and direct amination processes. The synthesis of di(hetero)arylamines from nitrosoarenes and boronic acids represents a mild, general, and transition-metal-free approach for constructing arylamine structures, including homarylamine derivatives (Roscales & Csákÿ, 2018). Additionally, palladium-catalyzed decarboxylative synthesis offers a novel route for arylamine formation via intramolecular decarboxylative coupling of aroyloxycarbamates (Dai et al., 2016).

Molecular Structure Analysis

The molecular structure of homarylamine derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, alongside cyclic voltammetry and absorption spectroscopy, have been employed to investigate the structure-property relationships of triphenylamine-based multicyano derivatives, which share structural similarities with homarylamine (Tang et al., 2010). These studies reveal the influence of intramolecular charge transfer (ICT) interactions on the optoelectronic properties of these compounds.

Chemical Reactions and Properties

Homarylamine undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For example, the facile synthesis of trifluoromethylamines from dithiocarbamates via oxidative desulfurization-fluorination represents a novel application of homarylamine derivatives in synthesizing functionalized amines (Kanie et al., 1998). This method demonstrates the versatility of homarylamine in synthetic chemistry.

Physical Properties Analysis

The physical properties of homarylamine, including its solubility, melting point, and boiling point, are essential for its application in various fields. The synthesis and thermal property study of polyvinylamine, although not directly related to homarylamine, provides insight into the general characteristics of amine compounds, which can be extrapolated to understand homarylamine's behavior (Zhao et al., 2010).

Chemical Properties Analysis

Homarylamine's chemical properties, such as its reactivity with acids, bases, and other organic compounds, are critical for its applications in chemical synthesis and materials science. The study on the carboxylation and decarboxylation of nanoparticles using bifunctional carboxylic acids and octylamine provides insights into the reactivity of amine groups in complex chemical environments (Alexander et al., 2016).

Scientific Research Applications

Translational Research Implications

Homarylamine, as part of the broader study of arylamines, plays a significant role in translational research, particularly in the fields of pharmacogenetics and drug development. Arylamine N-acetyltransferases (NATs), a key enzyme group in metabolizing arylamines, are important in understanding cellular metabolism, carcinogenesis, and epidemiological studies of disease susceptibility. Studies have shown that NATs are involved in various biological processes and diseases, including cancer and allergic conditions. Moreover, NAT polymorphisms have been utilized as tools in molecular anthropology to study human evolution (Sim, Westwood, & Fullam, 2002), (Sim, Westwood, & Fullam, 2007).

Role in Drug Discovery and Development

Arylamines, including homarylamine, have been central to the development of drugs and understanding of molecular biology in drug research. Their metabolic processing and interactions with cellular components have contributed significantly to the field. This research has led to insights into how these compounds interact with the body and their potential therapeutic applications (Drews, 2000).

Analytical Characterizations in New Psychoactive Substances

In the realm of forensic science and toxicology, the analytical characterization of N-alkyl-arylcyclohexylamines, which include homarylamine, is crucial. These compounds have been synthesized and characterized for identification and analysis in forensic investigations. This research helps in understanding the pharmacological profile and potential abuse patterns of these substances (Wallach et al., 2016).

Impact on Public Health and Safety

Research on arylamines, including homarylamine, has also focused on their role in public health, particularly concerning their carcinogenic and mutagenic properties. Studies have explored mechanisms of arylamine carcinogenesis, such as metabolic processing, DNA adduct formation, and mutagenesis. Furthermore, identifying human exposures and developing methods for analyzing environmental samples are crucial for understanding the impact of these compounds on human health (Snyderwine et al., 2002).

Safety And Hazards

Homarylamine is a Schedule I drug in the USA as a positional isomer of MDA . This means it has a high potential for abuse and no accepted medical use. Further safety and hazard information should be obtained from the relevant Safety Data Sheet .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJOMVMFYOUDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196385
Record name Homarylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homarylamine

CAS RN

451-77-4
Record name N-Methyl-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homarylamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homarylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMARYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HA Bickerman, SE Itkin - Clinical Pharmacology & Therapeutics, 1960 - Wiley Online Library
… was observed with both homarylamine and 4964-U, only a slight increase in antitussive effectiveness was noted on doubling of the 20 mg. dose of homarylamine, whereas an increase …
Number of citations: 34 ascpt.onlinelibrary.wiley.com
NP SANZARI, FB FAINMAN, JF EMELE - Journal of Pharmacology and …, 1968 - ASPET
… Noscapine HCl, homarylamine HCl, caramiphen ethanedisulfonate and benzonatate were found to be inactive. …
Number of citations: 8 jpet.aspetjournals.org
PL Stefko, J Denzel, I Hickey - Journal of Pharmaceutical …, 1961 - Wiley Online Library
… Dextromethorphan is more active than carbetapentane citrate, benzonatate, and homarylamine hydrochloride. Caramiphen ethanedisulfonate is inactive. The comparative results of the …
Number of citations: 14 onlinelibrary.wiley.com
DR Feller, KF Finger - Biochemical Pharmacology, 1970 - Elsevier
Utilizing the rat epididymal fat pad, the rates of free-fatty acid (FFA) release were quantitated in the presence of various concentrations of agonists. The calculation of intrinsic activity and …
Number of citations: 20 www.sciencedirect.com
BS Finkle, EJ Cherry, DM Taylor - Journal of Chromatographic …, 1971 - academic.oup.com
A simple GLC system utilizing four columns and three liquid phases, complemented by a direct solvent extraction scheme designed to detect common poisons, drugs, and human …
Number of citations: 101 academic.oup.com
P Lebish, BS Finkle, JW Brackett Jr - Clinical Chemistry, 1970 - academic.oup.com
A sensitive gas-chromatographic method suitable for clinical and forensic purposes is presented for measuring methamphetamine, amphetamine, and other phenethylamines in blood …
Number of citations: 111 academic.oup.com
JM Varga, P Fritsch - The FASEB journal, 1990 - Wiley Online Library
When molded polystyrene (PS) products (eg, microtiter plates) or latex particles are irradiated with high‐energy (1‐10 Mrads) gamma rays in the presence of nonpolymerizable small …
Number of citations: 22 faseb.onlinelibrary.wiley.com
SC Wang, DT Chou, MC Wallenstein - Agents and Actions, 1977 - Springer
Several antitussive agents were assessed for their cough-suppressant activity. Cough responses were obtained by electrically stimulating the lower brainsten., in cats lightly …
Number of citations: 17 link.springer.com
W Zhai, Z Qiao, P Xiang, Y Dang, Y Shi - Journal of Pharmaceutical and …, 2023 - Elsevier
A rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the targeted analysis of 75 phenethylamines and …
Number of citations: 3 www.sciencedirect.com
RJ Marcus, EE Gloye - Journal of Chemical Documentation, 1971 - ACS Publications
Time-shared computer systems provide an environment within which the scientist can interact with his data in a heuristic manner. A definition of heuristic programming, taken from a …
Number of citations: 2 pubs.acs.org

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